REACTION_SMILES
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[CH3:20][C:21](=[O:22])[OH:23].[Cl:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[F:11][c:12]1[c:13]([NH2:14])[cH:15][cH:16][c:17]([F:19])[cH:18]1.[OH2:24]>>[c:2]1([NH:14][c:13]2[c:12]([F:11])[cH:18][c:17]([F:19])[cH:16][cH:15]2)[n:3][cH:4][cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccnc1Nc1ccc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |